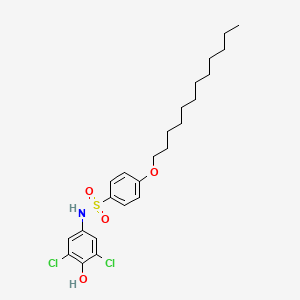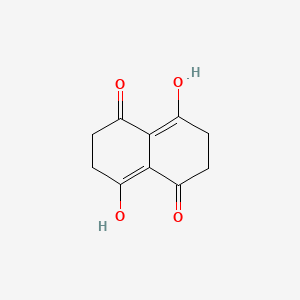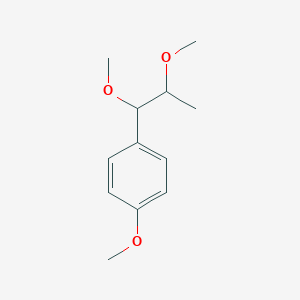
1-(1,2-Dimethoxypropyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dimethoxypropyl)-4-methoxybenzene is an organic compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol This compound is characterized by a benzene ring substituted with a 1,2-dimethoxypropyl group and a methoxy group at the para position
Métodos De Preparación
The synthesis of 1-(1,2-Dimethoxypropyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 1,2-dimethoxypropane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-(1,2-Dimethoxypropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Aplicaciones Científicas De Investigación
1-(1,2-Dimethoxypropyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dimethoxypropyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and dimethoxypropyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
1-(1,2-Dimethoxypropyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1,2-Dimethoxypropane: A related compound with similar structural features but different reactivity and applications.
4-Methoxybenzyl chloride: Another compound with a methoxybenzene ring, used as a starting material in the synthesis of this compound.
Propiedades
Número CAS |
138169-72-9 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-(1,2-dimethoxypropyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H18O3/c1-9(13-2)12(15-4)10-5-7-11(14-3)8-6-10/h5-9,12H,1-4H3 |
Clave InChI |
KAJLCSYJNNSSHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
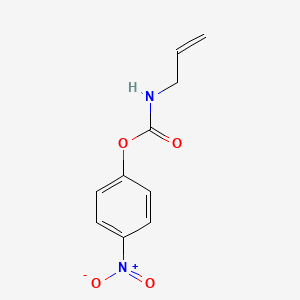
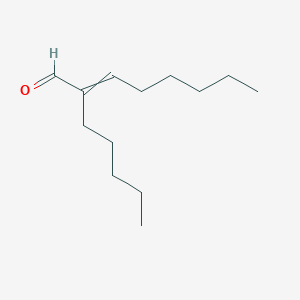
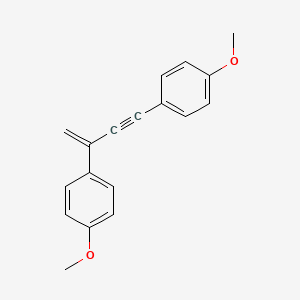
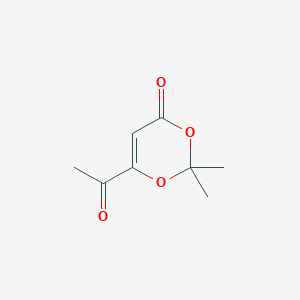
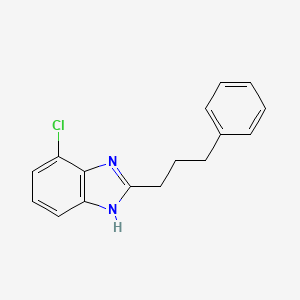
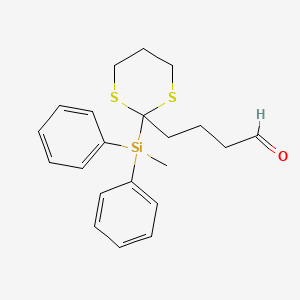
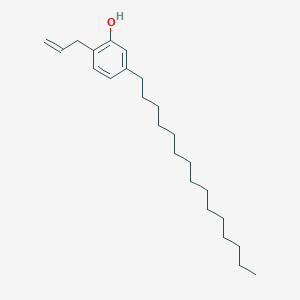
![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)
![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)

![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
